Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate

Description

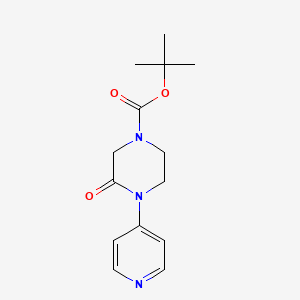

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position, a ketone (3-oxo) group at the 3-position, and a pyridin-4-yl substituent at the 4-position of the piperazine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. The tert-butyl carbamate acts as a protective group, facilitating selective functionalization .

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-4-6-15-7-5-11/h4-7H,8-10H2,1-3H3 |

InChI Key |

AXVCSVXDCKYBPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate typically involves the reaction of pyridine derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Tert-butyl 4-(5-oxo-hexahydrotriazino-thieno-isoquinolin-8-yl)piperazine-1-carboxylate

- Structure: Contains a fused triazino-thieno-isoquinoline system at the 4-position.

- Key Differences : The complex fused ring system introduces steric bulk and conjugated π-electrons, which may hinder reactivity compared to the simpler pyridin-4-yl group in the target compound. This structural feature could enhance binding to flat biological targets like DNA or enzymes with planar active sites .

b) Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate

- Structure : Features a triazole-substituted phenyl group at the 3-position.

- Key Differences : The triazole group offers hydrogen-bonding capabilities and metabolic stability, commonly exploited in drug design. Unlike the pyridin-4-yl group, the triazole’s smaller size and dual nitrogen atoms may facilitate interactions with metal ions or polar residues in proteins .

c) Tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate

- Structure : Substituted with bromo and fluoro groups on a pyridine ring.

- Key Differences: Halogen atoms enhance electrophilicity, enabling cross-coupling reactions (e.g., Stille coupling).

d) Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate

- Structure : Contains a fluorine atom at the 6-position of the pyridine ring.

- Key Differences: Fluorine’s electron-withdrawing effect increases the compound’s metabolic stability and lipophilicity.

Physicochemical Properties

Notes:

- The target compound’s 3-oxo group increases polarity (lower LogP) compared to non-oxo analogs.

- Halogenated derivatives exhibit higher molecular weights and melting points due to increased van der Waals interactions.

Biological Activity

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure includes a piperazine ring, a pyridine moiety, and a tert-butyl ester group, which contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O3, with a molecular weight of 277.32 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine carboxylic acids. A common synthetic route includes the use of tert-butyl 4-(6-aminopyridin-4-yl)piperazine-1-carboxylate, prepared by reducing the corresponding nitro compound in the presence of palladium on carbon (Pd/C) under hydrogen atmosphere.

Biological Activity

This compound exhibits several biological activities due to its ability to interact with various molecular targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting diseases such as cancer or neurological disorders.

2. Receptor Modulation:

Its structural features facilitate non-covalent interactions, allowing it to modulate receptor activity. This modulation can lead to significant pharmacological effects, making it a candidate for further investigation in drug development.

3. Antiproliferative Activity:

Research indicates that compounds similar to Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine have shown antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that derivatives with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of related compounds:

Applications in Medicinal Chemistry

This compound has potential applications in developing pharmaceuticals targeting:

1. Neurological Disorders:

Due to its ability to modulate neurotransmitter receptors, this compound could be explored for treating conditions like depression or anxiety.

2. Cancer Therapy:

Its antiproliferative properties make it a candidate for further exploration as an anticancer agent.

3. Anti-inflammatory Agents:

Given its potential to inhibit specific enzymes and receptors involved in inflammatory pathways, it may serve as a basis for new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.